(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
Brand Name: Vulcanchem
CAS No.: 135473-21-1
VCID: VC0240473
InChI: InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1
SMILES: C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F
Molecular Formula: C10H10ClFN4O3
Molecular Weight: 288.66 g/mol

(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

CAS No.: 135473-21-1

Cat. No.: VC0240473

Molecular Formula: C10H10ClFN4O3

Molecular Weight: 288.66 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol - 135473-21-1

Specification

CAS No. 135473-21-1
Molecular Formula C10H10ClFN4O3
Molecular Weight 288.66 g/mol
IUPAC Name (2R,3R,4S,5R)-5-(6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C10H10ClFN4O3/c11-8-6-9(14-2-13-8)16(3-15-6)10-5(12)7(18)4(1-17)19-10/h2-5,7,10,17-18H,1H2/t4-,5+,7-,10-/m1/s1
SMILES C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F
Canonical SMILES C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)F

Introduction

Chemical Structure and Classification

Structural Features and Nomenclature

The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol belongs to the class of modified nucleoside analogs. The name follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, indicating its precise stereochemistry and structural components. The compound contains a purine base with a chlorine atom at the 6-position, attached to a modified tetrahydrofuran ring (also called oxolane) with specific stereochemistry designated by the (2R,3R,4S,5R) prefix .

The structural components include:

  • A 9H-purin-9-yl group with chlorine substitution at position 6

  • A tetrahydrofuran ring with fluorine at the 4-position

  • A hydroxymethyl group at position 2 of the tetrahydrofuran

  • A hydroxyl group at position 3 of the tetrahydrofuran

This compound shares structural similarities with 6-Chloropurine riboside, which has the systematic name (2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol . The key difference is the fluorine substitution at the 4-position of the tetrahydrofuran ring instead of a hydroxyl group.

Physical and Chemical Properties

The physical and chemical properties of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol can be inferred from related compounds in the same class. Based on available data, we can expect it to possess the following characteristics:

PropertyValueSource
AppearanceWhite to light yellow crystalline powder
Molecular FormulaApproximately C₁₀H₁₀ClFN₄O₃Derived from related structures
Molecular WeightApproximately 300-305 g/molEstimated from related structures
Melting PointLikely 160-165°C (with decomposition)Based on similar compounds
SolubilityLikely soluble in polar organic solvents, partially soluble in waterInferred from similar nucleosides
Storage RequirementsFreezer storage recommended

The presence of the fluorine atom at the 4-position of the tetrahydrofuran ring significantly alters the compound's electronic properties and hydrogen bonding capabilities compared to non-fluorinated analogs. This modification typically enhances metabolic stability and can affect binding interactions with biological targets.

Synthesis and Preparation Methods

Quality Control Parameters

Quality control for (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol and related compounds typically involves the following analytical methods:

Test ParameterMethodAcceptance CriteriaSource
AppearanceVisual inspectionWhite to light yellow crystalline powder
IdentityInfrared spectroscopyConforms to reference spectrum
PurityHigh-Performance Liquid Chromatography (HPLC)≥99.0%
Stereochemical purityChiral HPLC or polarimetrySpecific optical rotation within defined rangeInferred from standard practices
Water contentKarl Fischer titrationTypically <1.0%Inferred from standard practices
Residual solventsGas ChromatographyWithin ICH guidelinesInferred from standard practices

These quality control measures ensure the compound's identity, purity, and stereochemical integrity, which are critical for research applications where precise molecular structure is essential for biological activity.

Biological Activity and Research Applications

Research Applications

The compound (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is primarily designated for research and development purposes. Specific applications may include:

  • Biochemical studies of nucleoside metabolism

  • Enzyme inhibition assays

  • Structure-activity relationship studies for drug development

  • Cellular biology research investigating nucleoside transport and metabolism

  • Tools for studying purine-dependent cellular processes

As specified in the safety data sheet, this compound is "Only for research and development use by, or directly under the supervision of, a technically qualified individual" . This restriction highlights its specialized research nature rather than therapeutic or diagnostic applications at this stage.

Hazard CategoryClassificationReference
Skin irritationCategory 2
Eye irritationCategory 2A

Based on these classifications, appropriate safety measures should include:

  • Personal protective equipment (PPE): Gloves, lab coat, eye protection

  • Engineering controls: Use in well-ventilated areas or fume hoods

  • Hygiene practices: Thorough handwashing after handling

  • Emergency procedures: Eye wash stations and safety showers should be readily accessible

The compound should be handled by trained personnel familiar with laboratory safety procedures and hazardous chemical handling protocols.

Storage ParameterRecommendationSource
TemperatureFreezer storage (typically -20°C)
Container typeTightly closed containerStandard practice
ProtectionProtect from light and moistureStandard practice
IncompatibilitiesAvoid strong oxidizing agentsInferred from chemical structure

Proper storage is essential to prevent decomposition, which typically begins to occur around 160-165°C based on the melting points of similar compounds . The compound should be periodically checked for signs of degradation, especially if stored for extended periods.

Analytical Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically employs multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: Critical for confirming the proton environments and stereochemistry

    • ¹³C NMR: Confirms carbon skeleton and substitution patterns

    • ¹⁹F NMR: Particularly valuable for confirming fluorine incorporation and position

  • Infrared (IR) Spectroscopy

    • Confirms functional groups: hydroxyl, purine ring vibrations

    • Used as identity test in quality control

  • Mass Spectrometry

    • Molecular weight confirmation

    • Fragmentation pattern analysis for structural verification

    • High-resolution mass spectrometry for molecular formula confirmation

These techniques, when used in combination, provide definitive structural characterization of the compound and confirm its identity and purity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination of (2R,3R,4S,5R)-5-(6-Chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol, with typical purity specifications of ≥99.0% . Additional chromatographic techniques that may be employed include:

  • Chiral HPLC: Essential for confirming stereochemical purity and the absence of diastereomers

  • Thin-Layer Chromatography (TLC): Used for reaction monitoring during synthesis

  • Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS): Provides both purity assessment and structural confirmation

These analytical methods ensure that the compound meets the stringent purity requirements necessary for research applications, where even minor impurities could confound experimental results.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator